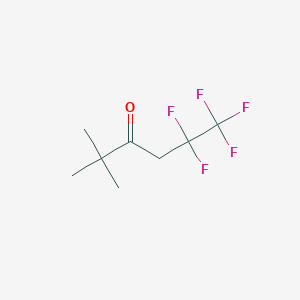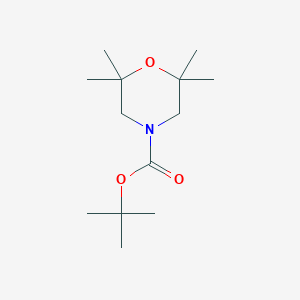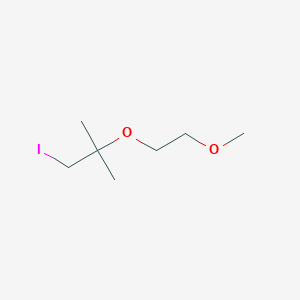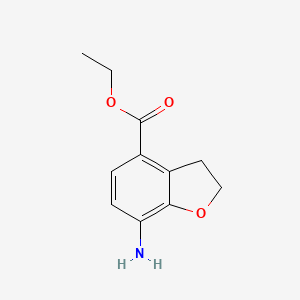![molecular formula C9H15BrO4S B13067943 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H15BrO4S. This compound is characterized by the presence of a bromine atom, an oxolane ring, and a thiolane-1,1-dione structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-bromo-4-hydroxythiolane-1,1-dione with oxolane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like acetonitrile or DMF.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: Thiol derivatives are formed.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-2-[(oxolan-2-yl)methoxy]phenylmethylamine
- 3-Bromo-4-methoxybenzonitrile
Uniqueness
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, an oxolane ring, and a thiolane-1,1-dione structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H15BrO4S |
|---|---|
Molekulargewicht |
299.18 g/mol |
IUPAC-Name |
3-bromo-4-(oxolan-2-ylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15BrO4S/c10-8-5-15(11,12)6-9(8)14-4-7-2-1-3-13-7/h7-9H,1-6H2 |
InChI-Schlüssel |
TUHKGHYBDLDECW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC2CS(=O)(=O)CC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)










